N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a toluene moiety, and an oxalamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Toluene Moiety: The toluene moiety is attached through a Friedel-Crafts alkylation reaction.
Formation of the Oxalamide Group: The final step involves the formation of the oxalamide group through a condensation reaction between an amine and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Similar structure but with a urea group instead of an oxalamide group.
N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)carbamate: Contains a carbamate group instead of an oxalamide group.
Uniqueness
N1-(m-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-9-11-21(12-10-17)31(29,30)26-15-4-3-8-20(26)13-14-24-22(27)23(28)25-19-7-5-6-18(2)16-19/h5-7,9-12,16,20H,3-4,8,13-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWHBRWUEDTLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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